molecular formula C10H28Sn3 B14161493 Stannane, methylidynetris[trimethyl- CAS No. 56177-42-5

Stannane, methylidynetris[trimethyl-

Katalognummer: B14161493
CAS-Nummer: 56177-42-5
Molekulargewicht: 504.5 g/mol
InChI-Schlüssel: WBEONPXIGYQPPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Stannane, methylidynetris[trimethyl-], also known as trimethylstannylmethane, is an organotin compound with the formula (CH₃)₃SnCH₂Sn(CH₃)₃. This compound belongs to the class of organotin compounds, which are characterized by the presence of tin-carbon bonds. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Stannane, methylidynetris[trimethyl-], can be synthesized through several methods. One common method involves the reaction of trimethyltin chloride with a suitable organometallic reagent, such as methyllithium or methylmagnesium bromide. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:

(CH3)3SnCl+CH3Li(CH3)3SnCH3+LiCl(CH₃)₃SnCl + CH₃Li → (CH₃)₃SnCH₃ + LiCl (CH3​)3​SnCl+CH3​Li→(CH3​)3​SnCH3​+LiCl

Another method involves the stannylation of an alkyl halide with hexamethyldistannane. This reaction is operationally convenient and offers good functional group tolerance .

Industrial Production Methods

Industrial production of stannane, methylidynetris[trimethyl-], often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is typically achieved through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Stannane, methylidynetris[trimethyl-], undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound into lower oxidation state organotin species.

    Substitution: The compound can undergo substitution reactions with various nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

Common reagents used in the reactions of stannane, methylidynetris[trimethyl-], include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as halides (e.g., chloride, bromide) or alkoxides (e.g., methoxide, ethoxide).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Can produce trimethyltin oxide or trimethyltin hydroxide.

    Reduction: Can yield lower oxidation state organotin compounds.

    Substitution: Can result in the formation of various organotin derivatives, such as trimethyltin halides or alkoxides.

Wissenschaftliche Forschungsanwendungen

Stannane, methylidynetris[trimethyl-], has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of stannane, methylidynetris[trimethyl-], involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in coordination chemistry, forming complexes with metal ions or other ligands. The specific molecular targets and pathways involved depend on the particular application and reaction context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to stannane, methylidynetris[trimethyl-], include other organotin compounds, such as:

Uniqueness

Stannane, methylidynetris[trimethyl-], is unique due to its specific structure and reactivity. Its ability to form stable carbon-tin bonds and participate in various chemical reactions makes it a valuable compound in both research and industrial applications. Additionally, its relatively low toxicity compared to other organotin compounds enhances its utility in various fields.

Eigenschaften

CAS-Nummer

56177-42-5

Molekularformel

C10H28Sn3

Molekulargewicht

504.5 g/mol

IUPAC-Name

bis(trimethylstannyl)methyl-trimethylstannane

InChI

InChI=1S/9CH3.CH.3Sn/h9*1H3;1H;;;

InChI-Schlüssel

WBEONPXIGYQPPA-UHFFFAOYSA-N

Kanonische SMILES

C[Sn](C)(C)C([Sn](C)(C)C)[Sn](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.